(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one with 3-(3-methoxyphenoxy)propoxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; in solvents such as dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and materials.
Uniqueness
(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a methoxyphenoxy group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S2/c1-29-21-11-6-13-23(18-21)31-15-7-14-30-22-12-5-8-19(16-22)17-24-25(28)27(26(32)33-24)20-9-3-2-4-10-20/h2-6,8-13,16-18H,7,14-15H2,1H3/b24-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITLNLGZQVVGMI-JJIBRWJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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